3-Hydroxy-3-methyl-4-phenylbutan-2-one
Overview
Description
3-Hydroxy-3-methyl-4-phenylbutan-2-one is an organic compound with the molecular formula C11H14O2. It is a member of the alkylbenzene class of compounds and is known for its unique structural features, which include a hydroxy group, a methyl group, and a phenyl group attached to a butanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methyl-4-phenylbutan-2-one can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Another method involves the use of nickel as a catalyst in 1,2-dimethoxyethane at elevated temperatures. This method is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high purity and yield, and the product is often purified through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Formation of 3-methyl-4-phenylbutan-2-one.
Reduction: Formation of 3-hydroxy-3-methyl-4-phenylbutanol.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
3-Hydroxy-3-methyl-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methyl-4-phenylbutan-2-one shares similarities with other alkylbenzene compounds such as 3-hydroxy-3-methyl-4-phenylbutan-2-ol and 3-methyl-4-phenylbutan-2-one .
Uniqueness
- The presence of both a hydroxy group and a phenyl group in this compound makes it unique compared to other similar compounds. This combination of functional groups contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-hydroxy-3-methyl-4-phenylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRMAAJDFACPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536152 | |
Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54123-76-1 | |
Record name | 3-Hydroxy-3-methyl-4-phenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54123-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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